3-Chloro-N-(6-((3-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-(6-((3-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(6-((3-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with an anthracene derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product from any impurities .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(6-((3-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in the formation of alcohol derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Chloro-N-(6-((3-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(6-((3-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide involves its interaction with specific molecular targets within cells. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 3-chloro-N-(3-chlorobenzoyl)-N-octylbenzamide
Uniqueness
3-Chloro-N-(6-((3-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
882864-39-3 |
---|---|
Molecular Formula |
C28H16Cl2N2O4 |
Molecular Weight |
515.3 g/mol |
IUPAC Name |
3-chloro-N-[6-[(3-chlorobenzoyl)amino]-9,10-dioxoanthracen-2-yl]benzamide |
InChI |
InChI=1S/C28H16Cl2N2O4/c29-17-5-1-3-15(11-17)27(35)31-19-7-9-21-23(13-19)25(33)22-10-8-20(14-24(22)26(21)34)32-28(36)16-4-2-6-18(30)12-16/h1-14H,(H,31,35)(H,32,36) |
InChI Key |
WTULGNOJNWYWRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)NC(=O)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.